1-(5-bromo-2-methoxybenzenesulfonyl)-4-methyl-1H-imidazole
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Overview
Description
1-(5-bromo-2-methoxybenzenesulfonyl)-4-methyl-1H-imidazole is a chemical compound that belongs to the class of sulfonyl imidazoles. This compound is characterized by the presence of a bromo and methoxy group attached to a benzenesulfonyl moiety, which is further linked to a methyl imidazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-2-methoxybenzenesulfonyl)-4-methyl-1H-imidazole typically involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 4-methylimidazole. The reaction is carried out in the presence of a base such as sodium hydrogencarbonate in a solvent like 1,4-dioxane at elevated temperatures . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(5-bromo-2-methoxybenzenesulfonyl)-4-methyl-1H-imidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can lead to the formation of sulfone derivatives.
Scientific Research Applications
1-(5-bromo-2-methoxybenzenesulfonyl)-4-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(5-bromo-2-methoxybenzenesulfonyl)-4-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The bromo and methoxy groups may enhance the compound’s binding affinity and specificity towards its targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methoxybenzenesulfonyl chloride
- 4-Methoxybenzenesulfonyl chloride
- 3-Bromo-4-methoxybenzenesulfonyl chloride
- 4-Bromo-2-methylbenzenesulfonyl chloride
Uniqueness
1-(5-bromo-2-methoxybenzenesulfonyl)-4-methyl-1H-imidazole is unique due to the presence of both a sulfonyl group and an imidazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11BrN2O3S |
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Molecular Weight |
331.19 g/mol |
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)sulfonyl-4-methylimidazole |
InChI |
InChI=1S/C11H11BrN2O3S/c1-8-6-14(7-13-8)18(15,16)11-5-9(12)3-4-10(11)17-2/h3-7H,1-2H3 |
InChI Key |
IBBQKPFYYINGQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=N1)S(=O)(=O)C2=C(C=CC(=C2)Br)OC |
Origin of Product |
United States |
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